molecular formula C18H22N2S B2662372 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine CAS No. 1815608-51-5

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

Cat. No.: B2662372
CAS No.: 1815608-51-5
M. Wt: 298.45
InChI Key: ZWSWQSDJGJPXHD-UHFFFAOYSA-N
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Description

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, also known as vortioxetine (Lu AA21004), is a multimodal antidepressant with a unique pharmacological profile. It is characterized by a piperazine core substituted with a 2,4-dimethylphenylsulfanyl group at the para-position of the adjacent phenyl ring (Fig. 1). This compound exhibits high affinity for serotonin (5-HT) transporters (SERT, $ Ki = 1.6 \, \text{nM} $) and multiple 5-HT receptors, including 5-HT${1A}$ ($ Ki = 15 \, \text{nM} $), 5-HT${1B}$ ($ Ki = 33 \, \text{nM} $), and 5-HT${3A}$ ($ Ki = 3.7 \, \text{nM} $) . Its therapeutic efficacy in major depressive disorder (MDD) stems from its combined actions as a SERT inhibitor, 5-HT${1A}$ receptor agonist, and 5-HT$_{3}$ receptor antagonist, enhancing extracellular serotonin levels while modulating cognitive and emotional pathways .

Properties

IUPAC Name

1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWQSDJGJPXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 1-(4-bromophenyl)piperazine with 2,4-dimethylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

1.1. Serotonin Reuptake Inhibition

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has been identified as a compound exhibiting significant activity on serotonin transporters (SERT). This property suggests its potential use in treating mood disorders such as depression and anxiety. The compound's ability to inhibit SERT can lead to increased serotonin levels in the synaptic cleft, potentially alleviating symptoms associated with these conditions .

1.2. Cognitive Enhancement

Research indicates that this compound may also act on 5-HT3 and 5-HT1A receptors, which are implicated in cognitive processes. Its dual action could make it beneficial for cognitive enhancement therapies, particularly in conditions like schizophrenia or cognitive impairment associated with depression .

1.3. Pain Management

Some studies have suggested that the compound may possess analgesic properties, making it a candidate for pain management therapies. Its effectiveness in modulating pain pathways could provide an alternative to traditional analgesics .

Synthesis and Purification Methods

The synthesis of this compound involves several steps to ensure purity and efficacy:

  • Initial Synthesis : The compound is synthesized through a multi-step reaction involving piperazine and various sulfanyl derivatives.
  • Purification Techniques : Methods such as crystallization and re-crystallization are employed to obtain high-purity forms of the compound. For instance, the use of isopropanol as a solvent has been reported to enhance the purification process by reducing impurities effectively .

3.1. Behavioral Studies in Animal Models

Several studies have utilized animal models to assess the behavioral effects of this compound:

  • In one study involving Sprague-Dawley rats, administration of the compound prior to a fear conditioning test showed significant alterations in freezing behavior, indicating its potential impact on anxiety-related responses .
  • Another study measured extracellular acetylcholine levels in the prefrontal cortex following administration of the compound, suggesting a role in cholinergic modulation which is crucial for memory and learning processes .

3.2. Clinical Implications

The pharmacological profile of this compound indicates its potential utility in clinical settings:

Application AreaPotential BenefitsCurrent Research Status
Mood DisordersSerotonin reuptake inhibitionOngoing studies
Cognitive EnhancementAction on 5-HT receptorsPreliminary findings
Pain ManagementPossible analgesic effectsEarly-stage research

Mechanism of Action

The mechanism of action of 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor antagonist and agonist, modulating the activity of these receptors and influencing neurotransmitter levels in the brain. This dual activity contributes to its potential therapeutic effects in treating conditions like depression and anxiety .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name Key Substituents Biological Activity Affinity/Activity Data Reference
Vortioxetine (Lu AA21004) 2,4-Dimethylphenylsulfanyl-phenyl Multimodal antidepressant (SERT, 5-HT${1A}$, 5-HT${3}$) SERT $ K_i = 1.6 \, \text{nM} $
MT-45 Cyclohexyl, diphenylethyl Psychoactive/analgesic (μ-opioid agonist) Analgesic ED$_{50}$ = 10 mg/kg
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,4-Dichlorophenyl, pyridinylpentanamide Dopamine D3 receptor selectivity D3 $ K_i = 0.8 \, \text{nM} $
1-(2-Methoxyphenyl)-4-(trifluoromethylsulfonyl)piperazine 2-Methoxyphenyl, trifluoromethylsulfonyl Acaricidal activity LC$_{50}$ = 0.02 ppm (spider mites)
  • Key Insights :
    • Aromatic Substituents : The 2,4-dimethylphenylsulfanyl group in vortioxetine enhances lipophilicity and receptor interaction, contrasting with MT-45’s bulky cyclohexyl-diphenylethyl substituents, which confer opioid activity .
    • Electron-Withdrawing Groups : Chlorine atoms in 2,4-dichlorophenyl derivatives (e.g., ) improve dopamine D3 selectivity, while trifluoromethylsulfonyl groups () enhance acaricidal potency via electrophilic interactions .

Functional Analogues with Modified Piperazine Cores

Table 2: Functional Modifications and Activity

Compound Name Core Modification Target/Mechanism Notable Findings Reference
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine Phthalimido-butyl extension 5-HT$_{1A}$ receptor agonist $ Ki = 0.6 \, \text{nM} $ (highest 5-HT${1A}$ affinity)
4-(2,4-Dimethylphenyl)-thiazolylhydrazone derivative Thiazolylhydrazone appended to piperazine Acetylcholinesterase (AChE) inhibition IC$_{50}$ = 0.8 μM (AChE)
Lu AA21004 Metabolite (N-Oxide/N-Glucuronide) Piperazine N-oxide/glucuronide conjugate Metabolic stability 97.6% urinary excretion in humans
  • Key Insights :
    • Extended Side Chains : Phthalimido-butyl extensions () dramatically increase 5-HT$_{1A}$ affinity by enabling hydrophobic binding in receptor pockets.
    • Metabolic Modifications : Vortioxetine’s N-glucuronide metabolite () exhibits improved solubility and renal clearance, reducing systemic toxicity .

Pharmacokinetic and Physicochemical Comparisons

Table 3: Physicochemical and ADME Properties

Property Vortioxetine MT-45 1-(2-Methoxyphenyl)-trifluoromethylsulfonyl Derivative
LogP 3.8 (lipophilic) 4.1 (highly lipophilic) 2.5 (moderate)
Solubility (aq.) 0.1 mg/mL <0.01 mg/mL 5.2 mg/mL
Plasma Protein Binding 98% 99% 85%
Half-Life (humans) 66 hours 4–6 hours Not reported
  • Key Insights :
    • Vortioxetine’s balanced lipophilicity ($ \log P = 3.8 $) supports blood-brain barrier penetration while maintaining moderate aqueous solubility for oral bioavailability .
    • MT-45’s extreme lipophilicity ($ \log P = 4.1 $) correlates with rapid tissue distribution but poor metabolic stability, contributing to its psychoactive risks .

Biological Activity

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, also known as Vortioxetine hydrochloride, is a compound that has gained attention for its diverse biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{18}H_{24}N_{2}S
  • Molecular Weight : 334.9 g/mol
  • CAS Number : 960203-28-5

The compound features a piperazine core substituted with a 2,4-dimethylphenylsulfanyl group, which is critical for its biological function.

Vortioxetine exhibits a multimodal mechanism of action:

  • Serotonin Reuptake Inhibition : It primarily acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
  • Receptor Modulation : The compound also interacts with various serotonin receptors:
    • 5-HT1A Agonism : Enhances serotonergic neurotransmission.
    • 5-HT1B Partial Agonism : Modulates neurotransmitter release.
    • 5-HT3 Antagonism : Reduces nausea and other side effects associated with serotonin dysregulation .

Antidepressant Effects

Vortioxetine has been extensively studied for its efficacy in treating major depressive disorder (MDD). Clinical trials have demonstrated significant improvements in depressive symptoms compared to placebo treatments. The compound's unique mechanism allows it to address both the symptoms of depression and cognitive dysfunction associated with the disorder .

Anticancer Potential

Recent studies have explored the anticancer properties of piperazine derivatives, including Vortioxetine. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Vortioxetine showed reduced viability in cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards healthy cells (MCF10A) compared to standard chemotherapeutics like doxorubicin .
CompoundIC50 (µM)Cell Line
Vortioxetine20.12 ± 6.20MCF7
Doxorubicin0.92 ± 0.1MCF7

This suggests potential for development as an adjunct therapy in cancer treatment.

Antimicrobial Activity

Piperazine derivatives have also shown antimicrobial properties. Studies indicate that Vortioxetine may possess activity against certain bacterial strains, although detailed mechanisms remain to be elucidated .

Clinical Trials on Depression

A series of randomized controlled trials assessed the efficacy of Vortioxetine in patients with MDD. Results indicated:

  • Significant Reduction in Hamilton Depression Rating Scale Scores : Patients receiving Vortioxetine exhibited greater reductions in depression scores compared to those on placebo.
  • Improvement in Cognitive Functioning : Enhanced cognitive performance was noted alongside mood improvement, highlighting the compound's dual-action profile .

Preclinical Studies on Cancer

In preclinical models, Vortioxetine demonstrated:

  • Inhibition of Tumor Growth : In vitro studies showed significant inhibition of cell proliferation in MCF7 and other cancer cell lines.
  • Synergistic Effects with Chemotherapy : When combined with doxorubicin, Vortioxetine enhanced cytotoxicity against cancer cells while reducing side effects on normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via asymmetric lithiation-trapping of substituted piperazines. For example, α-methylbenzyl-functionalized N-Boc piperazine undergoes lithiation with s-BuLi/(-)-sparteine, followed by electrophilic trapping. Key intermediates include the lithiated piperazine species and the thioether-linked aromatic electrophile (e.g., 2,4-dimethylphenylsulfanyl derivatives). Optimization requires monitoring lithiation kinetics via in situ IR spectroscopy to minimize side reactions like ring fragmentation .

Q. How is the purity and stereochemical integrity of this compound validated post-synthesis?

  • Methodological Answer : Use chiral HPLC to confirm enantiopurity, supported by NMR (e.g., NOESY for spatial arrangement analysis) and mass spectrometry for molecular weight validation. X-ray crystallography can resolve stereochemistry ambiguities, particularly for trans-piperazine conformers .

Q. What spectroscopic techniques are critical for characterizing its structural conformation?

  • Answer : ¹H/¹³C NMR identifies substituent positions and piperazine ring conformation. FT-IR confirms functional groups (e.g., sulfanyl C-S stretch at ~700 cm⁻¹). X-ray diffraction resolves crystal packing and torsional angles, critical for understanding steric effects from the 2,4-dimethylphenyl group .

Advanced Research Questions

Q. How do distal N-substituents and electrophile choice influence enantioselectivity during synthesis?

  • Methodological Answer : Enantioselectivity is highly sensitive to the electrophile’s steric bulk and the distal N-alkyl group’s hindrance . For instance, bulky N-alkyl groups (e.g., tert-butyl) reduce ring fragmentation, while electrophiles like aryl halides require a "diamine switch" strategy (e.g., using (+)-sparteine surrogates) to improve enantiomeric excess (ee) from <70% to >90% .

Q. What strategies resolve contradictions in biological activity data across similar piperazine derivatives?

  • Answer : Perform structure-activity relationship (SAR) studies with systematic substituent variation. For example:

  • Replace the 2,4-dimethylphenylsulfanyl group with electron-withdrawing groups (e.g., nitro) to assess changes in antimicrobial activity .
  • Use molecular docking to compare binding affinities with targets like dopamine D3 receptors, where meta-substituted phenyl groups enhance selectivity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Apply density functional theory (DFT) to predict metabolic stability (e.g., susceptibility to CYP450 oxidation). Molecular dynamics simulations assess membrane permeability, while ADMET predictors evaluate bioavailability. For instance, the sulfanyl group’s lipophilicity can be tuned to improve BBB penetration .

Q. What experimental designs address low yields in large-scale piperazine functionalization?

  • Answer : Use flow chemistry to control reaction exothermicity during lithiation. Optimize solvent polarity (e.g., THF vs. Et₂O) to stabilize intermediates. Design of Experiments (DoE) can identify critical factors (e.g., temperature, electrophile addition rate) affecting yield .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for piperazine derivatives, while others show negligible effects?

  • Answer : Discrepancies arise from substituent positioning (e.g., para vs. ortho sulfanyl groups) and assay conditions (e.g., Gram-positive vs. Gram-negative bacterial models). For example, 4-nitrophenyl derivatives exhibit moderate activity against S. aureus but not E. coli due to differences in membrane interaction .

Q. How does the 2,4-dimethylphenylsulfanyl group impact this compound’s stability under physiological conditions?

  • Answer : The electron-donating methyl groups enhance steric protection against enzymatic degradation (e.g., by esterases). However, the sulfanyl moiety may undergo oxidation to sulfoxide metabolites, requiring accelerated stability testing (40°C/75% RH for 6 months) to identify degradation pathways .

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